(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
CAS No.: 161891-81-2
Cat. No.: VC20939529
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161891-81-2 |
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Molecular Formula | C14H17NO5 |
Molecular Weight | 279.29 g/mol |
IUPAC Name | (4S)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Standard InChI Key | BDCQMEKOKHOPOQ-NSHDSACASA-N |
Isomeric SMILES | CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
SMILES | CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES | CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Introduction
(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, with the CAS number 161891-81-2, is a chiral compound belonging to the oxazolidine class. It features a benzyloxycarbonyl group and a carboxylic acid functional group, contributing to its unique reactivity and potential biological properties. This compound is of interest in various fields, including organic synthesis, biochemistry, and pharmaceutical research.
Synthesis Methods
The synthesis of (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid typically involves two main steps:
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Formation of the Oxazolidine Ring: This is achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
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Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced by reacting the oxazolidine with benzyl chloroformate in the presence of a base such as triethylamine.
Chemical Reactions and Applications
(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in organic synthesis and pharmaceutical research.
Types of Reactions
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Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
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Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reaction Conditions Table
Reaction Type | Common Reagents |
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Oxidation | Potassium permanganate, hydrogen peroxide |
Reduction | Lithium aluminum hydride |
Substitution | Nucleophiles (amines, thiols, alcohols) |
Biological Activity and Research Applications
Research indicates that (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid may exhibit antimicrobial and cytotoxic effects. It is also studied for its potential as an inhibitor of heat shock protein 90 (HSP90), which is significant in cancer research.
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